molecular formula C10H15BFNO3 B1456401 (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 944279-23-6

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Katalognummer: B1456401
CAS-Nummer: 944279-23-6
Molekulargewicht: 227.04 g/mol
InChI-Schlüssel: WIRZCZXOJWPDTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction and Chemical Identity

Nomenclature and Structural Classification

The systematic IUPAC name (4-(2-(dimethylamino)ethoxy)-3-fluorophenyl)boronic acid precisely defines its structure:

  • Phenyl core : A benzene ring substituted at positions 3 and 4.
  • Position 3 : Fluorine atom (electron-withdrawing group).
  • Position 4 : Ethoxy chain terminating in a dimethylamino group (-N(CH₃)₂) and a boronic acid (-B(OH)₂).
Table 1: Structural Components and Substitutions
Position Substituent Functional Role
3 Fluorine Modulates electronic density
4 2-(Dimethylamino)ethoxy Enhances solubility and reactivity
4 Boronic acid Enables Suzuki-Miyaura couplings

Synonyms include 3-fluoro-4-(2-dimethylamine-ethoxy)-phenylboronic acid and B-[4-[2-(dimethylamino)ethoxy]-3-fluorophenyl]boronic acid . The boronic acid group adopts trigonal planar geometry, with potential for tetrahedral boronate formation in aqueous media .

CAS Registry Information (944279-23-6)

The CAS Registry Number 944279-23-6 uniquely identifies this compound in global chemical databases. Managed by CAS, a division of the American Chemical Society, this identifier ensures unambiguous communication across regulatory, commercial, and academic contexts .

Table 2: CAS Registry Data
Property Value
CAS Number 944279-23-6
Molecular Formula C₁₀H₁₅BFNO₃
Molecular Weight 227.04 g/mol
Registry Date Not publicly disclosed
Classification Organoboron compound

This entry links to physicochemical data (e.g., density: 1.2±0.1 g/cm³, boiling point: 372.0±52.0°C) and spectral information, critical for quality control in synthetic workflows .

Molecular Formula (C₁₀H₁₅BFNO₃) and Molecular Weight (227.04)

The molecular formula C₁₀H₁₅BFNO₃ decomposes as follows:

Table 3: Atomic Composition
Element Quantity Atomic Mass (u) Contribution (u)
C 10 12.01 120.10
H 15 1.008 15.12
B 1 10.81 10.81
F 1 19.00 19.00
N 1 14.01 14.01
O 3 16.00 48.00
Total 227.04

The calculated molecular weight (227.04 g/mol) aligns with mass spectrometry data . The fluorine atom increases lipophilicity, while the dimethylamino group confers mild basicity, influencing solubility in polar solvents .

Historical Context of Discovery and Development

Boronic acids emerged in 1860 with Edward Frankland’s synthesis of ethylboronic acid . The target compound’s development reflects advancements in:

  • Suzuki-Miyaura Coupling : Boronic acids became pivotal cross-coupling partners post-1979, driving demand for structurally diverse derivatives .
  • Pharmaceutical Design : Incorporation of fluorine and amino groups enhances drug-like properties, as seen in kinase inhibitors and protease antagonists .
  • Materials Science : Boronic acids enable dynamic covalent chemistry in self-healing polymers and sensors .

The synthesis of This compound likely originated from late 20th-century efforts to optimize boronic acid reactivity for biomedical applications, though its specific discovery timeline remains proprietary .

Eigenschaften

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRZCZXOJWPDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191743
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944279-23-6
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944279-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis via Suzuki–Miyaura Coupling Precursors

A common approach involves preparing a halogenated intermediate bearing the 4-(2-(dimethylamino)ethoxy) and 3-fluoro substituents, followed by conversion to the boronic acid derivative.

  • Starting from a 4-(2-(dimethylamino)ethoxy)-3-fluorophenyl halide (e.g., bromide or chloride), the boronic acid group can be introduced by lithiation followed by quenching with trialkyl borates, or by palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2).
  • This method leverages the mild and functional group tolerant conditions of Suzuki–Miyaura coupling chemistry, which is well-documented for arylboronic acid synthesis.

On-Resin Peptide Conjugation Incorporating 4-Carboxy-3-fluorophenylboronic Acid

In peptide synthesis contexts, 4-carboxy-3-fluorophenylboronic acid derivatives have been prepared and conjugated to peptides via solid-phase peptide synthesis (SPPS) techniques.

  • The boronic acid derivative is first activated using coupling agents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF.
  • This activated species is then reacted with lysine residues on resin-bound peptides, allowing the incorporation of the boronic acid moiety into complex biomolecules.
  • Although this method focuses on peptide conjugates, the preparation of the boronic acid derivative itself involves prior synthesis of the 4-carboxy-3-fluorophenylboronic acid, which can be adapted for the target compound.

Direct Synthesis from Fluorophenol Derivatives

Literature reports indicate that 4-(2-(dimethylamino)ethoxy)-3-fluorophenyl derivatives can be synthesized via nucleophilic substitution on fluorinated phenols using 2-(dimethylamino)ethyl halides under basic conditions.

  • Subsequent borylation can be performed using palladium-catalyzed cross-coupling reactions, often requiring protection of sensitive groups during the process.
  • For example, 7-chloro-2-(4-fluorophenyl) intermediates have been functionalized with 2-(dimethylamino)ethoxy substituents, followed by palladium-catalyzed hydrogenation and further functional group transformations to yield boronic acid derivatives.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Installation of dimethylaminoethoxy group 2-(dimethylamino)ethyl bromide, NaH, DMF, 0–25 °C, 5 h Nucleophilic substitution on fluorophenol derivative
Borylation Pd catalyst (e.g., Pd(dppf)Cl2), B2pin2, base (KOAc), DMF or dioxane, 80–100 °C, 12–24 h Suzuki–Miyaura conditions, mild and functional group tolerant
Lithiation-Borylation n-BuLi or s-BuLi, trialkyl borate (B(OMe)3), -78 °C to RT Alternative to Pd catalysis for boronic acid introduction
Peptide conjugation (if applicable) DIC, HOBt, DMF, RT, 12 h Activation of carboxylic acid boronic acid derivative for coupling

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Pd-catalyzed borylation Halogenated intermediate + B2pin2, Pd catalyst Mild conditions, high functional group tolerance Requires palladium catalyst, sometimes protection needed
Lithiation and quenching Lithiation of aryl halide + trialkyl borate Direct, avoids Pd catalyst Sensitive to moisture, requires low temperature
Nucleophilic substitution + borylation Install dimethylaminoethoxy group first, then borylation Allows stepwise control Multi-step, possible side reactions
On-resin peptide conjugation Activation of boronic acid derivative + coupling to peptide Useful for bioconjugation Specific to peptide synthesis context

Analyse Chemischer Reaktionen

Types of Reactions

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The dimethylaminoethoxy group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Role in Drug Development

This compound is primarily utilized in drug discovery and development, particularly as a building block in the synthesis of pharmaceuticals. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of inhibitors for various biological targets, including proteases and kinases.

  • Case Study: Inhibitors of Protein Kinases
    Research has demonstrated that boronic acids can effectively inhibit protein kinases, which are crucial targets in cancer therapy. The incorporation of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid into kinase inhibitors has shown promising results in enhancing selectivity and potency against specific cancer cell lines .

b. Glucose-Responsive Insulin Delivery

Recent studies have explored the use of phenylboronic acid derivatives, including this compound, in developing glucose-responsive insulin delivery systems. These systems aim to release insulin in response to elevated blood glucose levels, potentially improving diabetes management .

Organic Synthesis

a. Cross-Coupling Reactions

This compound is extensively used in cross-coupling reactions, such as Suzuki-Miyaura reactions, which are vital for forming carbon-carbon bonds in organic synthesis.

Reaction Conditions Notes
Catalyst: Pd(dppf)Cl2Effective for coupling with aryl halides
Solvent: Toluene/EthanolOptimal solvent mixture for reaction efficiency
Temperature: 90°CEnsures complete reaction within 18 hours

These reactions facilitate the synthesis of complex organic molecules, which are essential in pharmaceutical development and materials science .

Bioconjugation Applications

The ability of boronic acids to interact with biomolecules has led to their application in bioconjugation strategies. This includes labeling proteins or peptides for imaging or therapeutic purposes.

  • Case Study: Peptide Synthesis
    In a study involving solid-phase peptide synthesis, this compound was utilized to modify peptides for enhanced stability and functionality. The incorporation of this boronic acid allowed for improved targeting and reduced degradation under physiological conditions .

Material Science

This compound has potential applications in material science, particularly in developing sensors and responsive materials due to its ability to form complexes with various substrates.

  • Example: Sensor Development
    Research indicates that boronic acids can be used to develop sensors for detecting sugars and other diols, leveraging their selective binding properties. This application could lead to advancements in biosensors for medical diagnostics .

Wirkmechanismus

The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is largely dependent on its interaction with molecular targets. In biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Amine Substituents

The dimethylamino group distinguishes this compound from analogs with bulkier or cyclic amine substituents. Key examples include:

Compound Name Substituent on Ethoxy Chain Molecular Weight CAS Number Key Properties/Applications
(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid Cyclopentylamino 267.10 1704096-02-5 Used as a biochemical reagent; bulkier substituent may reduce solubility compared to dimethylamino
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid Cyclohexylamino 281.13 1704097-29-9 Similar to cyclopentyl variant; discontinued, suggesting synthesis or stability challenges
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Pyrrolidin-1-yl Used in TRK inhibitor synthesis; cyclic amine may improve target binding

Key Insight: The dimethylamino group offers a balance of solubility and steric accessibility compared to bulkier amines, making it advantageous for drug delivery and synthetic applications.

Analogues with Alternative Substituents on the Phenyl Ring

Variations in halogen placement and additional functional groups impact reactivity and applications:

Compound Name Phenyl Substitution Molecular Weight CAS Number Key Properties/Applications
(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid 4-Cl, 2-F, 3-methoxyethoxy 1256346-26-5 Methoxyethoxy group increases hydrophilicity; chlorine enhances electronic effects
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid 4-diethylcarbamoyl, 3-F 874289-14-2 Carbamoyl group introduces hydrogen-bonding potential for enzyme inhibition
(3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid 3-(dimethylaminomethyl), 4-F 1485417-92-2 Dimethylamino linked via methylene; altered electronic effects compared to ethoxy chain

Key Insight : The 3-fluoro substitution in the target compound optimizes steric and electronic effects for cross-coupling reactions, whereas alternative groups (e.g., Cl, carbamoyl) tailor interactions with biological targets.

Functional Analogues in Medicinal Chemistry

  • HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A .
  • TRK Inhibitors: (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a key intermediate in TRK inhibitor synthesis . The dimethylamino variant could offer comparable utility with improved pharmacokinetics.
  • Fluoride Sensing: Boronic acids with dimethylamino groups (e.g., diphenyloxazole derivatives) exhibit ratiometric fluoride sensing via boronic acid-fluoride interactions . The target compound’s structure suggests analogous applicability.

Biologische Aktivität

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes a dimethylamino ethoxy group and a fluorophenyl moiety, contributing to its interaction with various biological targets.

The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C12H16B F N O2
  • Molecular Weight : 235.07 g/mol
  • IUPAC Name : 4-(2-(dimethylamino)ethoxy)-3-fluorophenylboronic acid

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Inhibition of Kinases

Research indicates that compounds with similar structures exhibit inhibitory effects on several kinases, including those involved in cell proliferation and survival pathways. For instance, the compound has been shown to inhibit the activity of the MAP4K family of kinases, which are implicated in neuroprotection and cellular stress responses .

Table 1: Biological Activity Summary

Activity TypeTarget KinaseIC50 (µM)Reference
Kinase InhibitionMAP4K0.06
Neuroprotective EffectMotor Neurons>32
Antiproliferative ActivityCancer Cells0.40

Case Studies

  • Neuroprotection in Motor Neurons : A study evaluated the neuroprotective effects of compounds targeting MAP4K family kinases. The findings showed that this compound could significantly enhance motor neuron survival under stress conditions, indicating its potential for treating neurodegenerative diseases .
  • Anticancer Activity : Another investigation focused on the compound's antiproliferative properties against various cancer cell lines. The results demonstrated that it effectively inhibited cell growth at nanomolar concentrations, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the boronic acid moiety and the fluorophenyl group significantly influence the compound's biological activity. For instance, substituents on the phenyl ring can enhance or diminish kinase inhibition potency .

Table 2: Structure-Activity Relationship Findings

SubstituentActivity ChangeObservations
Fluoro GroupIncreased PotencyEnhanced binding affinity to kinases
Dimethylamino EthoxyNeuroprotective EffectImproved stability and efficacy
Alkyl SubstituentsVariable ActivitySmall substituents favored for activity

Q & A

Q. What are the optimal synthetic routes for (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Introduction of the dimethylaminoethoxy group via nucleophilic substitution on a halogenated fluorophenyl precursor.
  • Step 2 : Boronation using methods like Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron).
  • Key Parameters : Temperature (60–100°C), solvent polarity (THF or DMF), and pH control to avoid side reactions. Structural confirmation is achieved via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies substituent environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm; aromatic protons at δ 6.8–7.5 ppm). 19F^{19}F-NMR confirms fluorine substitution .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 282.1).
  • Infrared Spectroscopy (IR) : B-O stretching (~1340 cm1^{-1}) and aromatic C-F bonds (~1220 cm1^{-1}) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Role : Acts as the arylboronic acid partner, coupling with aryl halides to form biaryl structures.
  • Optimization : Use Pd catalysts (e.g., Pd(PPh3_3)4_4), mild bases (K2 _2CO3_3), and solvents (toluene/water mixtures).
  • Challenges : Mitigate protodeboronation by avoiding strong acids/bases and optimizing reaction time (<12 hours) .

Advanced Research Questions

Q. How does protodeboronation affect reaction efficiency, and how can it be mitigated?

Protodeboronation (B-O bond cleavage) reduces yield in cross-coupling reactions.

  • Mitigation Strategies :
  • Use Pd catalysts with stabilizing ligands (e.g., XPhos or SPhos) to suppress side reactions.
  • Employ non-polar solvents (e.g., dioxane) and low temperatures (50–70°C).
  • Monitor reaction progress via TLC or HPLC to terminate before degradation .

Q. What strategies enhance the compound’s stability during storage?

  • Storage Conditions : Anhydrous environments (e.g., under argon), low temperatures (0–4°C), and protection from light.
  • Derivatization : Convert to more stable boronic esters (e.g., pinacol ester) for long-term storage.
  • Quality Control : Regular purity checks via 1H^1H-NMR to detect hydrolysis products .

Q. How can binding affinity to biological targets (e.g., enzymes) be assessed?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KDK_D values).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Enzyme Inhibition Assays : Determine IC50_{50} values using fluorogenic substrates (e.g., proteasome inhibition assays) .

Q. How do substituent effects influence reactivity in structural analogs?

  • Comparative Studies : Synthesize analogs with varying substituents (e.g., chloro instead of dimethylaminoethoxy) and compare reaction rates in Suzuki-Miyaura couplings.
  • Computational Analysis : Density Functional Theory (DFT) calculates electronic effects (e.g., Hammett σ values) and steric hindrance .

Q. How to resolve spectral data contradictions in fluoride-containing environments?

  • Mechanistic Insight : Fluoride forms a trifluoroborate adduct ([R-BF3_3]^-), altering UV-Vis/fluorescence spectra.
  • Experimental Design : Use fluoride-free buffers for baseline measurements. Employ 19F^{19}F-NMR to track adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.